Cas no 357166-63-3 (2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane)

2-(3,5-ジフルオロ-4-ヨードフェニル)-1,3-ジオキソランは、有機合成中間体として重要な化合物です。フッ素とヨードのハロゲン原子を有する芳香環と、1,3-ジオキソラン保護基の組み合わせにより、高い反応性と選択性を発揮します。特にパラ位のヨード基はパラジウムカップリング反応などに利用可能で、医薬品や機能性材料の合成において有用です。2つのフッ素原子は電子求引性効果により芳香環の反応性を調整し、1,3-ジオキソラン基はアルデヒドの保護形態として安定性を提供します。この独特な分子構造は、多段階合成における中間体としての優れた汎用性を示します。

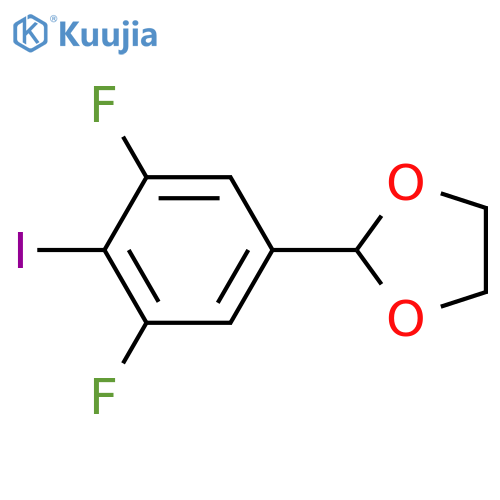

357166-63-3 structure

商品名:2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane

CAS番号:357166-63-3

MF:C9H7F2IO2

メガワット:312.051962137222

MDL:MFCD31805747

CID:5074161

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane

-

- MDL: MFCD31805747

- インチ: 1S/C9H7F2IO2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2

- InChIKey: XQXKFUCGVNEJCS-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C=C1F)C1OCCO1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 187

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 18.5

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559345-250 mg |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 250MG |

€150.20 | 2023-07-11 | ||

| abcr | AB559345-5 g |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 5g |

€946.80 | 2023-07-11 | ||

| abcr | AB559345-500 mg |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 500MG |

€228.10 | 2023-07-11 | ||

| abcr | AB559345-10g |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 10g |

€1491.70 | 2025-02-19 | ||

| abcr | AB559345-5g |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 5g |

€900.10 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263877-500mg |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane |

357166-63-3 | 98% | 500mg |

¥1540.00 | 2024-05-17 | |

| abcr | AB559345-1 g |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 1g |

€301.20 | 2023-07-11 | ||

| Aaron | AR021R49-5g |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane |

357166-63-3 | 95% | 5g |

$849.00 | 2025-02-13 | |

| abcr | AB559345-250mg |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 250mg |

€171.60 | 2025-02-19 | ||

| abcr | AB559345-1g |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane; . |

357166-63-3 | 1g |

€290.40 | 2025-02-19 |

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

357166-63-3 (2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:357166-63-3)2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane

清らかである:99%/99%

はかる:1g/5g

価格 ($):302.0/907.0